L-PHENYLALANINE (15N)
Description
Rationale for Utilizing Nitrogen-15 (B135050) Labeling in Amino Acid Studies
Nitrogen is a fundamental component of amino acids, the building blocks of proteins. Therefore, labeling amino acids with the stable isotope nitrogen-15 (¹⁵N) is a direct and effective way to study protein metabolism. creative-proteomics.comnih.gov The key advantages of using ¹⁵N-labeled amino acids include:
Direct Measurement of Nitrogen Metabolism: ¹⁵N labeling allows for the direct investigation of how nitrogen is incorporated into, and released from, proteins and other nitrogen-containing compounds. researchgate.net
Accurate Protein Quantification: By comparing the abundance of ¹⁵N-labeled peptides to their unlabeled counterparts, researchers can precisely quantify the amount of newly synthesized proteins. nih.govbiorxiv.org This is a cornerstone of quantitative proteomics.
Safety and Versatility: As a stable isotope, ¹⁵N is non-radioactive and can be safely used in a wide array of organisms, from microorganisms to humans. diagnosticsworldnews.comnih.gov This contrasts with radioisotopes, which have limitations due to safety concerns. nih.gov
Complementary to Other Isotope Labeling: ¹⁵N labeling can be used in conjunction with other stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), to provide a more comprehensive picture of metabolic processes. nih.gov
Historical Context and Evolution of Isotopic Tracing Methodologies
The concept of using isotopes as tracers in biological research has a rich history, dating back to the early 20th century. tandfonline.comnih.gov The discovery of radioactivity and the subsequent understanding of atomic structure paved the way for using radioisotopes to follow the fate of molecules in living systems. tandfonline.comnih.gov Early studies in the 1940s utilized homemade instruments and techniques like paper chromatography to analyze the distribution of these tracers. tandfonline.comnih.gov
A significant turning point was the development of mass spectrometry, a technology that can separate and quantify molecules based on their mass-to-charge ratio. azolifesciences.comnih.govnih.gov Early mass spectrometers were often built in-house by researchers. nih.gov The advent and refinement of mass spectrometry allowed for the precise measurement of stable isotopes, which, unlike radioisotopes, are not radioactive. nih.govnih.gov This opened up new avenues for metabolic research, particularly in areas where radioisotopes could not be used, such as studying nitrogen and oxygen metabolism. nih.gov
The post-war era saw a surge in the availability of long-lived radioisotopes like carbon-14, which temporarily overshadowed the use of stable isotopes. nih.gov However, the unique advantages of stable isotopes, especially their safety, led to a resurgence in their application, particularly in human studies. nih.gov Pioneers in the field recognized the potential of combining stable isotope tracers with newly developed analytical technologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov
Over the past few decades, continuous advancements in mass spectrometry have dramatically increased its sensitivity, resolution, and throughput, making it a dominant tool in metabolomics and proteomics. thermofisher.comazolifesciences.comnih.govnih.gov These technological leaps have enabled researchers to conduct increasingly complex and informative stable isotope tracing experiments, moving from whole-body measurements to the analysis of individual proteins and metabolic pathways within specific tissues and even single cells. nih.govchempep.comfrontiersin.org
Scope and Academic Focus of Research Utilizing L-Phenylalanine (15N)
L-Phenylalanine (¹⁵N) is a versatile tool employed across a broad spectrum of biochemical and clinical research. Its primary application lies in the investigation of protein metabolism, specifically the dynamic processes of protein synthesis and breakdown. isotope.comnih.govnih.gov
Key research areas that utilize L-Phenylalanine (¹⁵N) include:
Protein Synthesis and Turnover: Researchers use L-phenylalanine (¹⁵N) to measure the rate at which new proteins are created in various tissues, such as muscle. nih.govnih.govresearchgate.net This is crucial for understanding conditions like muscle growth (hypertrophy) and muscle wasting (atrophy). researchgate.net
Metabolic Flux Analysis: By tracing the incorporation of ¹⁵N from L-phenylalanine into proteins and other metabolites, scientists can quantify the flow of this amino acid through different metabolic pathways. creative-proteomics.com
Clinical Research: L-Phenylalanine (¹⁵N) has been used in human studies to investigate the effects of nutrition, exercise, and disease on protein metabolism. diabetesjournals.orgresearchgate.netnih.gov For example, it has been used to study protein metabolism in individuals with type 2 diabetes. diabetesjournals.org
Biomolecular NMR: Isotope-labeled amino acids, including L-phenylalanine (¹⁵N), are used in nuclear magnetic resonance (NMR) studies to determine the structure and dynamics of proteins and other biological macromolecules. isotope.com
Drug Development: Understanding the impact of new drugs on protein metabolism is a critical part of the development process, and ¹⁵N-labeled amino acids can be valuable tools in these investigations. diagnosticsworldnews.com
The data below illustrates the application of L-Phenylalanine (¹⁵N) and other isotopically labeled amino acids in measuring protein kinetics.
Table 1: Phenylalanine and Leucine (B10760876) Kinetics in Human Leg Muscle
| Parameter | Basal State (nmol 100 g⁻¹ min⁻¹) | During Amino Acid Infusion (nmol 100 g⁻¹ min⁻¹) |
| Phenylalanine | ||
| Entry into Protein (Synthesis) | 29.1 ± 4.5 | 38.3 ± 5.8 |
| Release from Protein (Breakdown) | 42.8 ± 4.2 | 39.1 ± 4.2 |
| Net Balance | -13.7 ± 1.8 | -0.8 ± 3.0 |
| Leucine | ||
| Entry into Protein (Synthesis) | 70.0 ± 10.8 | 87.3 ± 14.1 |
| Release from Protein (Breakdown) | 101.8 ± 9.1 | 84.2 ± 9.1 |
| Net Balance | -31.8 ± 5.8 | +3.1 ± 7.1 |
| Data from a study investigating the effects of amino acid infusion on leg protein turnover using L-[¹⁵N]phenylalanine and L-[1-¹³C]leucine. nih.gov |
Table 2: Fractional Synthesis Rate (FSR) of Proteins in Pancreatic Cancer Cells
| Protein | FSR in 50% ¹⁵N Medium (%) | FSR in 33% ¹⁵N Medium (%) |
| Protein 1 | 65 | 68 |
| Protein 2 | 76 | 74 |
| Protein 3 | 44 | 48 |
| Protein 4 | 58 | 61 |
| Protein 5 | 72 | 70 |
| Protein 6 | 55 | 59 |
| Data from a study using ¹⁵N amino acid labeling to measure protein synthesis in MIA PaCa-2 pancreatic cancer cells. nih.gov |
Properties
Molecular Weight |
166.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for L Phenylalanine 15n
Chemical and Chemoenzymatic Synthetic Routes for ¹⁵N Incorporation
The synthesis of L-Phenylalanine (¹⁵N) can be achieved through purely chemical methods or, more commonly, through chemoenzymatic routes that combine the precision of chemical synthesis with the stereoselectivity of enzymatic catalysis.
Stereospecific Synthesis of L-Phenylalanine (¹⁵N)
Achieving the correct L-stereoisomer of phenylalanine is critical for its biological relevance. One notable method for the stereoselective synthesis of L-[α-¹⁵N]amino acids, including L-Phenylalanine (¹⁵N), involves the electrophilic amination of Oppolzer's acyl sultams. iaea.orglookchem.com This technique utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. The process begins with the stereoselective electrophilic hydroxyamination of an (S)-acylbornane-10,2-sultam, followed by reduction and subsequent alkaline cleavage of the chiral auxiliary to yield the desired L-amino acid with high enantiomeric excess (97.2-99.5% e.e.). iaea.org This method is versatile and can be adapted for the synthesis of various ¹³C and/or ¹⁵N isotopomers of α-amino acids. iaea.org
Another approach involves the use of triflate alkylation of di-tert-butyl [¹⁵N]imidodicarbonate. rsc.org This method allows for the synthesis of both enantiomers of Boc-protected amino acids, such as leucine (B10760876) and phenylalanine, starting from commercially available α-amino acids of the opposite configuration via α-hydroxy carboxylic acids. The high chiral purity of the final products makes them suitable for direct use in peptide synthesis. rsc.org
Enzymatic Synthesis Approaches for Nitrogen-15 (B135050) Labeling
Enzymatic methods are highly valued for their stereospecificity, often yielding the desired L-amino acid with high optical purity. researchgate.netresearchgate.net A common and efficient strategy is the reductive amination of a corresponding α-keto acid precursor. researchgate.netnih.govdeepdyve.com This reaction is catalyzed by amino acid dehydrogenases, such as phenylalanine dehydrogenase (PheDH). researchgate.netd-nb.info
The general scheme for this enzymatic synthesis involves the conversion of an α-keto acid to an L-amino acid in the presence of a ¹⁵N-labeled ammonium (B1175870) salt (e.g., ¹⁵NH₄Cl) and a reducing equivalent, typically NADH. researchgate.netresearchgate.net To make the process more cost-effective, a cofactor regeneration system is often employed. For instance, glucose dehydrogenase (GlcDH) can be used to regenerate NADH from NAD⁺, with glucose serving as the electron donor. researchgate.netnih.gov This coupled-enzyme system allows for the continuous production of the labeled amino acid on a synthetically useful scale (1-10g) with high yields. researchgate.net
A variety of bacterial NAD-dependent amino acid dehydrogenases, including alanine (B10760859) dehydrogenase, leucine dehydrogenase, and glutamate (B1630785) dehydrogenase, have been successfully used to synthesize other ¹⁵N-labeled L-amino acids, demonstrating the versatility of this enzymatic approach. researchgate.netresearchgate.netnih.gov The resulting ¹⁵N-labeled amino acids can be purified using techniques like ion-exchange chromatography. researchgate.net
Strategies for High Isotopic Enrichment and Purity
Achieving high isotopic enrichment (typically >98 atom %) and chemical purity is paramount for the successful application of L-Phenylalanine (¹⁵N) in sensitive analytical techniques like NMR and mass spectrometry. acs.org The isotopic purity of the final product is primarily dependent on the enrichment of the starting ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl, which is often available at enrichments of 99 atom % ¹⁵N or higher. researchgate.netnih.govnih.gov
Purification of the synthesized L-Phenylalanine (¹⁵N) is crucial to remove unreacted starting materials, byproducts, and any unlabeled amino acids. Standard purification methods include crystallization and ion-exchange chromatography. researchgate.net For N-protected derivatives like Fmoc-Phe-OH-¹⁵N, purification can be achieved through recrystallization or reverse-phase high-performance liquid chromatography (HPLC) to reach purities greater than 98%.
Mass spectrometry is a key analytical tool for confirming the structure and determining the precise isotopic enrichment of the final product. researchgate.netnih.gov By analyzing the mass-to-charge ratio of the molecular ion and its characteristic fragment ions, the percentage of ¹⁵N incorporation can be accurately quantified. researchgate.net
Biosynthetic Production of L-Phenylalanine (¹⁵N)
Biosynthetic methods leverage the metabolic machinery of microorganisms or plants to produce ¹⁵N-enriched amino acids directly from a ¹⁵N-labeled nitrogen source provided in the growth medium.
Microbial Fermentation Strategies for ¹⁵N-Enriched Amino Acids
Microbial fermentation is a well-established method for producing amino acids. researchgate.net To produce ¹⁵N-labeled amino acids, microorganisms are cultured in a minimal medium where the standard nitrogen source (e.g., ammonium chloride or ammonium sulfate) is replaced with its ¹⁵N-labeled counterpart. cabidigitallibrary.orgnih.gov The microbes then assimilate the ¹⁵N-ammonia into their metabolic pathways, leading to the synthesis of ¹⁵N-enriched amino acids, including L-phenylalanine. cabidigitallibrary.org
For example, studies with rumen microbes have shown that they can efficiently utilize ammonia (B1221849) as a primary nitrogen source for amino acid biosynthesis. cabidigitallibrary.org Experiments using ¹⁵N-ammonia have demonstrated the rapid labeling of amino acids, confirming their de novo synthesis by the microorganisms. cabidigitallibrary.org In some cases, supplementing the minimal medium with a small amount of the target amino acid, such as ¹³C/¹⁵N-phenylalanine, can enhance the production of specific labeled peptides. nih.gov
The efficiency of ¹⁵N incorporation can be very high, often reaching levels close to the enrichment of the nitrogen source in the medium. nih.govfrontiersin.org After fermentation, the labeled amino acids can be extracted from the microbial biomass and purified.
Plant-Based Systems for ¹⁵N Labeling
Plants offer an alternative platform for the production of ¹⁵N-labeled amino acids. Similar to microbial systems, plants can be grown in a hydroponic or other defined medium containing a ¹⁵N-labeled nitrogen source. sci-hub.boxplos.org The plant then takes up the ¹⁵N and incorporates it into its amino acid pool.
Metabolic labeling with ¹⁵N has been successfully demonstrated in various plant species, including Arabidopsis thaliana and the aquatic plant Spirodela polyrhiza (duckweed). plos.orgumn.edu In Chlamydomonas reinhardtii, a single-celled green alga, replacing ¹⁴NH₄Cl with ¹⁵N-labeled nitrogen sources in the growth medium resulted in approximately 98% labeling efficiency for 13 amino acids. nih.gov
A technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has been adapted for plants, allowing for efficient labeling of whole Arabidopsis seedlings with stable isotope-containing amino acids. plos.org Furthermore, methods have been developed to monitor the incorporation of ¹⁵N from ¹⁵NH₄⁺ into amino acids in detached leaves of maize, providing insights into nitrogen assimilation and amino acid metabolism. sci-hub.box These plant-based systems hold promise for the sustainable and scalable production of ¹⁵N-labeled amino acids.
Interactive Data Tables
Table 1: Comparison of Synthesis Methods for L-Phenylalanine (¹⁵N)
| Method | Key Features | Typical Starting Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| Stereospecific Chemical Synthesis | Utilizes chiral auxiliaries for stereocontrol. iaea.orglookchem.com | Acyl sultams, ¹⁵N-labeled reagents. iaea.org | High stereochemical purity. iaea.org | Can involve multiple steps and complex reagents. |
| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic stereoselectivity. deepdyve.comnih.gov | α-keto acids, ¹⁵NH₄Cl, enzymes (e.g., PheDH). researchgate.netresearchgate.net | High yield and optical purity. researchgate.netresearchgate.net | Requires enzyme production and purification. |
| Microbial Fermentation | Uses microorganisms to biosynthesize the amino acid. researchgate.net | Minimal medium with ¹⁵N-ammonium salt. cabidigitallibrary.orgnih.gov | Potentially cost-effective for large-scale production. | Requires optimization of fermentation conditions. |
| Plant-Based Systems | Employs plants to produce the labeled amino acid. sci-hub.box | Hydroponic medium with ¹⁵N-nitrogen source. plos.org | Sustainable production platform. | Slower growth rates compared to microbes. |
Table 2: Key Enzymes in L-Phenylalanine (¹⁵N) Synthesis
| Enzyme | Role | Cofactor | Source Organism (Example) |
|---|---|---|---|
| Phenylalanine Dehydrogenase (PheDH) | Catalyzes the reductive amination of phenylpyruvate. researchgate.net | NADH | Brevibacterium species google.com |
| Glucose Dehydrogenase (GlcDH) | Regenerates NADH from NAD⁺. researchgate.netnih.gov | NAD⁺ | Bacillus subtilis researchgate.net |
| Alanine Dehydrogenase | Used in the synthesis of ¹⁵N-L-alanine, demonstrating a similar enzymatic approach. researchgate.netnih.gov | NADH | Bacillus subtilis researchgate.net |
| Leucine Dehydrogenase | Used in the synthesis of ¹⁵N-L-leucine, showcasing the versatility of the method. researchgate.netnih.gov | NADH | Bacillus subtilis researchgate.net |
Purification and Quality Control of L-Phenylalanine (15N) Preparations
Common non-chromatographic purification techniques include precipitation and recrystallization. For instance, the crude product can be precipitated by adding ice-cold water or diethyl ether. Further purification can be achieved through recrystallization, often using ethanol/water mixtures, to yield a product with purity levels exceeding 98%. Another method involves the use of activated carbon, where an impure solution is passed through activated carbon to adsorb the L-phenylalanine, which is then selectively eluted. google.com
Quality control is a multi-faceted process employing various analytical techniques to confirm that the final L-Phenylalanine (15N) preparation meets stringent research and industrial standards. These methods verify the chemical structure, confirm the successful and uniform incorporation of the 15N isotope, and quantify the chemical and isotopic purity. nih.gov
Key analytical techniques for quality control include:
Mass Spectrometry (MS) : This is a crucial technique for determining the molecular weight and confirming isotopic enrichment. Electrospray ionization mass spectrometry (ESI-MS) can show the M+1 peak corresponding to the ¹⁵N enrichment. It is also used to quantify the level of isotopic labeling. nih.govbiocrick.com
High-Performance Liquid Chromatography (HPLC) : HPLC is widely used to assess the chemical and chiral purity of the final product. rsc.orgnih.gov By comparing the retention time to a known standard, the identity and purity of the compound can be confirmed.
The stability of the purified compound is also a consideration, with storage at low temperatures (e.g., -20°C) often recommended to prevent degradation. lunanano.ca
Table 1: Summary of Quality Control Techniques for L-Phenylalanine (15N)
| Analytical Technique | Purpose | Key Findings/Confirmations | References |
|---|---|---|---|
| NMR Spectroscopy | Structural Confirmation & Isotopic Verification | Confirms chemical structure (¹H NMR) and verifies ¹⁵N isotopic incorporation (¹⁵N NMR, ¹H-¹⁵N HSQC). | nih.govnih.gov |
| Mass Spectrometry (MS) | Isotopic Enrichment & Purity | Confirms molecular weight and quantifies the atom % enrichment of ¹⁵N. | biocrick.comnih.gov |
| HPLC | Chemical & Chiral Purity | Assesses chemical purity (>98%) and confirms high chiral/enantiomeric purity. | rsc.orgnih.gov |
Chromatographic Purification Techniques for L-Phenylalanine (15N)
Chromatography is a cornerstone of the purification strategy for L-Phenylalanine (15N), offering high-resolution separation to achieve the exceptional purity required for its applications. Various chromatographic methods are employed, chosen based on the scale of the preparation and the nature of the impurities to be removed. google.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a dominant technique. nih.gov
Reverse-Phase HPLC (RP-HPLC) : This is a frequently used method for purifying L-Phenylalanine (15N) and its derivatives. It separates compounds based on their hydrophobicity, typically using a C18 stationary phase and a gradient of aqueous and organic solvents (e.g., acetonitrile/water) as the mobile phase. It is effective in removing non-enriched byproducts and can achieve purities of ≥98%.
Chiral HPLC : To ensure the enantiomeric purity of the L-isomer, chiral chromatography is employed. nih.gov This is critical as many synthetic routes can introduce racemization.
Mixed-Phase HPLC : A recently developed offline approach for high-precision δ¹⁵N measurements utilizes HPLC with a mixed-phase column for the initial purification of amino acids before analysis. nih.gov
Ion-Exchange Chromatography (IEX) is another powerful method, particularly for purification from complex mixtures like fermentation broths. google.com This technique separates molecules based on their net charge. The L-phenylalanine-containing solution is passed through an ion-exchange resin, which selectively binds the amino acid. Impurities are washed away, and the purified L-Phenylalanine (15N) is then eluted from the column. google.com This step is highly effective at eliminating remaining impurities and concentrating the product. google.com
Other Chromatographic Techniques:
Automated Flash Chromatography : This is a rapid purification method that can be used to remove non-enriched byproducts, particularly after derivatization steps like Fmoc protection.
Size-Exclusion Chromatography (SEC) : While more commonly used for purifying large molecules like proteins, SEC can be used in certain purification schemes to separate molecules based on size. westmont.edu
Centrifugal Partition Chromatography (CPC) : Although technically a liquid-liquid chromatography method without a solid stationary phase, CPC is used as a purification strategy. It separates compounds based on their differential solubility between two immiscible liquid phases, which helps to avoid stationary phase interactions that could dilute the isotopic label.
A combined approach, for example using ultrafiltration followed by activated carbon adsorption and then ion-exchange chromatography, can yield a product of 90-100% purity with a single crystallization step. google.com
Table 2: Comparison of Chromatographic Purification Techniques for L-Phenylalanine (15N)
| Chromatographic Method | Principle of Separation | Primary Application/Advantage | References |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification to achieve >98% chemical purity. | nih.gov |
| Ion-Exchange Chromatography (IEX) | Net Charge | Effective for purification from complex mixtures (e.g., fermentation broths) and for removing charged impurities. | google.com |
| Chiral HPLC | Enantioselectivity | Ensures high enantiomeric purity of the L-isomer. | nih.gov |
| Automated Flash Chromatography | Polarity | Rapid removal of byproducts after synthetic steps. |
| Centrifugal Partition Chromatography (CPC) | Differential Solubility | Avoids solid stationary phase, minimizing potential for isotopic dilution. | |
Advanced Analytical Methodologies for L Phenylalanine 15n and Its Metabolites
Mass Spectrometry (MS)-Based Approaches for 15N-Labeled Compounds
Mass spectrometry has become an indispensable tool in the field of metabolomics, offering high sensitivity and specificity for the analysis of isotopically labeled compounds. By measuring the mass-to-charge ratio of ions, MS can distinguish between molecules containing the natural abundance 14N and those enriched with the heavier 15N isotope. This capability allows researchers to trace the path of the labeled nitrogen atom from L-phenylalanine (15N) as it is incorporated into other molecules within a biological system.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification of L-phenylalanine (15N) in biological samples. researchgate.netnih.gov A key prerequisite for GC analysis of amino acids is a derivatization step to increase their volatility. hebmu.edu.cn This typically involves converting the polar amino and carboxyl groups into less polar entities.
Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only the ions corresponding to the derivatized L-phenylalanine and its 15N-labeled counterpart. This targeted approach significantly enhances the sensitivity and selectivity of the measurement.
The precision of GC-MS allows for the accurate determination of 15N enrichment in L-phenylalanine pools, providing valuable data for calculating protein synthesis rates and other metabolic parameters. nih.gov
Table 1: GC-MS Parameters for Derivatized L-Phenylalanine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | hebmu.edu.cn |
| GC Column | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) | hebmu.edu.cn |
| Injection Mode | Splitless | researchgate.net |
| Ionization Mode | Electron Impact (EI) | researchgate.net |
| MS Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |
| Monitored Ions (example) | m/z corresponding to derivatized 14N-Phenylalanine and 15N-Phenylalanine | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for tracing the flow of the 15N label from L-phenylalanine (15N) into its various metabolites. nih.gov Unlike GC-MS, LC-MS often does not require derivatization, allowing for the analysis of a wider range of compounds in their native state. The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer.
In a tandem mass spectrometer, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity for quantifying metabolites in complex biological matrices.
By monitoring the mass shift corresponding to the incorporation of 15N, researchers can track the conversion of L-phenylalanine (15N) into downstream metabolites. For example, the hydroxylation of L-phenylalanine to L-tyrosine can be monitored by observing the appearance of 15N-labeled L-tyrosine. This allows for the detailed mapping of metabolic pathways and the quantification of flux through these pathways.
Table 2: Illustrative Mass Transitions for Tracing Nitrogen Flow from L-Phenylalanine (15N) using LC-MS/MS
| Precursor Compound | Precursor Ion (m/z) | Product Ion (m/z) | Metabolite |
|---|---|---|---|
| L-Phenylalanine (14N) | 166.08 | 120.08 | - |
| L-Phenylalanine (15N) | 167.08 | 121.08 | - |
| L-Tyrosine (14N) | 182.08 | 136.08 | Hydroxylation Product |
| L-Tyrosine (15N) | 183.08 | 137.08 | Hydroxylation Product |
| Phenylpyruvic acid (14N) | 165.05 | 120.04 | Transamination Product |
| Phenylpyruvic acid (15N) | 166.05 | 121.04 | Transamination Product |
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides extremely high mass accuracy and resolving power. nih.govnih.gov This allows for the unambiguous identification of compounds based on their elemental composition and the fine isotopic structure of their mass spectral peaks. nih.gov In the context of 15N-labeling, HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information about the extent and position of labeling. nih.gov
Isotope ratio mass spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurement of isotope ratios. acs.org When coupled with gas chromatography (GC-C-IRMS) or an elemental analyzer (EA-IRMS), it can determine the 15N/14N ratio in a sample with exceptional accuracy. researchgate.netnih.gov This technique is particularly valuable for studies at natural abundance levels or with low levels of isotopic enrichment. nih.gov A novel approach combining HPLC for purification followed by EA-IRMS has demonstrated significantly improved precision for measuring the δ15N of phenylalanine compared to traditional GC-C-IRMS. nih.gov
Table 3: Comparison of Precision for δ15N-Phenylalanine Measurement
| Analytical Method | Precision (‰) for Standards | Average Standard Deviation for Samples (‰) | Reference |
|---|---|---|---|
| GC/C/IRMS | ±0.64 | 0.60 ± 0.20 | nih.gov |
| HPLC/EA-IRMS | ±0.16 | 0.27 ± 0.14 | nih.gov |
The data obtained from mass spectrometry is used to perform quantitative analysis of 15N enrichment and to calculate metabolic flux. nih.gov The fractional synthesis rate (FSR) of proteins, for instance, can be determined by measuring the rate of incorporation of L-phenylalanine (15N) into proteins over time. nih.gov
Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify the rates of metabolic reactions within a cellular system. nih.govresearchgate.net By introducing L-phenylalanine (15N) and measuring the isotopic enrichment in various downstream metabolites, a mathematical model of the metabolic network can be constructed to estimate the flux through different pathways. researchgate.net This provides a dynamic view of cellular metabolism and how it responds to various stimuli or disease states. The combination of 13C and 15N dual isotopic labeling allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in 15N-Labeled Systems
Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. wpmucdn.comacs.org The 15N isotope possesses a nuclear spin of 1/2, making it NMR-active. cabidigitallibrary.org While the natural abundance of 15N is low (0.37%), isotopic enrichment with L-phenylalanine (15N) greatly enhances the sensitivity of 15N NMR experiments, enabling detailed structural and conformational studies. cabidigitallibrary.org
15N NMR spectroscopy provides valuable insights into the electronic structure and conformation of molecules. The chemical shift of a 15N nucleus is highly sensitive to its local chemical environment, including bonding, hybridization, and non-covalent interactions. researchgate.net
In studies of peptides and proteins, 15N-labeling of specific amino acid residues, such as phenylalanine, can simplify complex NMR spectra and allow for the selective observation of signals from the labeled sites. acs.orgwestmont.edu Two-dimensional heteronuclear correlation experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are commonly used to correlate the 15N chemical shift with that of its directly attached proton. This provides a unique fingerprint for each labeled amide group in a protein.
Changes in the 15N chemical shift of L-phenylalanine (15N) upon binding to a macromolecule or in response to changes in solvent conditions can provide information about conformational changes and intermolecular interactions. nih.gov Furthermore, the analysis of coupling constants between 15N and other nuclei can provide quantitative information about bond angles and molecular geometry.
Table 4: Typical 15N Chemical Shift Ranges for Nitrogen in Amino Acids
| Nitrogen Environment | Chemical Shift Range (ppm, relative to NH3) |
|---|---|
| Primary Aliphatic Amines | 0 to 60 |
| Amino Acids (Zwitterionic) | 30 to 60 |
| Amides (Peptide Backbone) | 110 to 160 |
Note: Chemical shifts are dependent on solvent, pH, and temperature.
Multidimensional NMR Techniques with 15N Labeling
The incorporation of ¹⁵N into L-phenylalanine is a cornerstone of modern protein NMR, enabling a suite of multidimensional experiments that are critical for structural biology. Uniform ¹⁵N enrichment, often combined with ¹³C labeling, has become a standard procedure for determining the solution structures of proteins, especially those with complex spectra that are intractable with conventional homonuclear ¹H NMR.
Three-dimensional (3D) and four-dimensional (4D) NMR experiments leverage the ¹⁵N label to resolve the severe spectral overlap common in larger proteins. These techniques disperse the signals from protons attached to ¹⁵N atoms into an additional dimension, significantly enhancing resolution. Resonance assignment, the crucial first step in any NMR-based structure determination, relies heavily on tracing correlations through bonds. Experiments like the HNCA, HN(CO)CA, HNCACB, and HN(CO)CACB are fundamental triple-resonance experiments that correlate the backbone amide ¹H and ¹⁵N nuclei with the α- and β-carbon chemical shifts of the same and preceding residues, forming the basis for sequential backbone assignment.
A more targeted approach, known as reverse isotopic labeling, offers improved sensitivity and resolution for specific residues like phenylalanine. In this strategy, natural abundance (unlabeled) phenylalanine is incorporated into a protein that is otherwise uniformly enriched with ¹³C and ¹⁵N. This "reverse" labeling simplifies complex spectra by effectively "turning off" the signals from the phenylalanine residues in certain ¹³C-edited experiments, allowing researchers to focus on interactions between the unlabeled phenylalanine and the rest of the labeled protein. This method has been successfully used to obtain complete assignments for all ten phenylalanine aromatic spin systems in the DNA-binding domain of Drosophila heat shock factor and to identify numerous structurally important long-range Nuclear Overhauser Effect (NOE) constraints.
Paramagnetic Relaxation Enhancements (PREs) in 15N-Labeled Proteins
Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique used to measure long-range distances (up to ~35 Å) in macromolecules, providing crucial structural information that is often inaccessible through traditional NOE-based methods. The strategic use of L-Phenylalanine (¹⁵N) in combination with PRE measurements offers a robust method for obtaining long-range structural restraints.
The methodology involves introducing a paramagnetic center, such as a metal ion (e.g., Cu²⁺, Mn²⁺) or a nitroxide spin label, at a specific site in the protein. This paramagnetic tag induces distance-dependent increases in the relaxation rates of nearby nuclear spins. By comparing the NMR spectra of the protein in its paramagnetic state with that of a diamagnetic (reduced) reference state, the PREs can be quantified.
Selectively labeling a protein with ¹⁵N-phenylalanine significantly simplifies the spectra, making the measurement and analysis of PREs more straightforward. This spectral simplification can even permit the use of 1D ¹H-¹⁵N filtered experiments to measure PREs, which is considerably faster than acquiring 2D or 3D datasets. This approach has been demonstrated on the model protein GB1, where a histidine residue was mutated into the structure to chelate a Cu²⁺ ion. The protein was selectively labeled with ¹⁵N-Phenylalanine, and the measured PREs for the phenylalanine residues were converted into distances that showed good agreement with the known crystal structure. This technique is particularly valuable for studying large proteins or intrinsically disordered proteins (IDPs), where extensive peak overlap often hampers structural analysis.
| Phenylalanine Residue | Measured PRE (s⁻¹) | Calculated Distance (Å) | Actual Distance from K28 (Å) |
| F30 | 114.7 | 10.4 | 11.6 |
| F52 | 34.2 | 13.5 | 16.5 |
| This table is based on data from a study using a Cu²⁺ ion to induce paramagnetic relaxation enhancements in ¹⁵N-Phenylalanine labeled K28H GB1. |
Other Spectroscopic and Chromatographic Techniques
Beyond NMR, other analytical methods play a vital role in the analysis of L-Phenylalanine (15N). These techniques are particularly important for quantifying isotope ratios and probing subtle electronic effects resulting from isotopic substitution.
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)
Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) is a highly sensitive technique used to determine the isotopic composition of bulk organic materials. For compound-specific isotope analysis (CSIA) of amino acids like phenylalanine, EA-IRMS is often coupled with a separation technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
A novel offline approach coupling HPLC purification with EA-IRMS has been developed for high-precision measurement of the δ¹⁵N value of phenylalanine (δ¹⁵N-Phe). This method involves first purifying the amino acids via HPLC, followed by automated fraction collection. The δ¹⁵N value of the purified phenylalanine is then determined by EA-IRMS. This combined HPLC/EA-IRMS method has shown significantly better precision compared to the more traditional gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) technique.
The improved precision of the HPLC/EA-IRMS method makes it particularly useful for applications where subtle variations in isotopic composition are meaningful, such as in paleoceanographic studies where δ¹⁵N-Phe is used as a proxy for source nitrogen signatures in biogeochemical cycles.
| Method | Precision for δ¹⁵N-Phe Standards | Average Standard Deviation in Paleo-record |
| HPLC/EA-IRMS | ±0.16‰ | 0.27‰ ± 0.14‰ |
| GC/C/IRMS | ±0.64‰ | 0.60‰ ± 0.20‰ |
| This table compares the precision of two methods for measuring δ¹⁵N values in phenylalanine, based on published research findings. |
Isotope Effects on Acid-Base Equilibria via 13C NMR
The substitution of ¹⁴N with ¹⁵N in the amino group of L-phenylalanine can induce small but measurable changes in its physicochemical properties, such as its acid-base dissociation constants (pKa values). These subtle isotope effects can be precisely measured using ¹³C NMR spectroscopy.
The method relies on monitoring the pH-dependent chemical shift changes of the carbon atoms in the molecule. The ¹³C chemical shifts, particularly of the carboxyl carbon and the carbons adjacent to the amino group (Cα and Cβ), are sensitive to the protonation state of the ionizable groups. When ¹⁵N is substituted for ¹⁴N, the electronic and vibrational properties of the C-N bond are slightly altered, which in turn affects the basicity of the amino group.
By carefully titrating a sample containing a mixture of the ¹⁴N (natural abundance) and ¹⁵N-labeled phenylalanine and monitoring the ¹³C chemical shifts as a function of pH, the difference in pKa values (ΔpKa) between the two isotopomers can be determined with high precision. Studies on simpler amino acids like glycine (B1666218) have demonstrated the feasibility of this technique, showing that ¹⁵N substitution leads to a measurable isotope effect on the acidity of the carboxyl group. This approach
Applications of L Phenylalanine 15n in Metabolic Pathway Elucidation
Elucidating Nitrogen Metabolism and Assimilation Pathways
L-phenylalanine labeled with 15N is instrumental in tracing the movement and transformation of nitrogen within organisms and ecosystems. By introducing this labeled compound, researchers can follow the path of the 15N atom as it is incorporated into various biomolecules, providing insights into fundamental nitrogen pathways.
In microbial ecology, L-phenylalanine (15N) is utilized in stable isotope probing (SIP) techniques to identify and characterize microorganisms actively involved in nitrogen cycling. When soil or aquatic microbial communities are supplied with 15N-labeled substrates, the microorganisms that assimilate these substrates incorporate the heavy isotope into their biomass, including proteins and nucleic acids.
By analyzing the 15N enrichment in microbial biomass, researchers can trace the flow of nitrogen. For instance, studies have used 15N-labeled amino acids to understand how different microbial groups contribute to nitrogen assimilation. vliz.beresearchgate.net This approach helps in understanding the roles of various bacteria and fungi in the decomposition of organic matter and the subsequent release and uptake of nitrogen. vliz.beresearchgate.net The assimilation of 15N from labeled amino acids into microbial proteins can be quantified, providing a measure of the microbial community's role in nitrogen retention and transformation in ecosystems like estuaries. vliz.be
Furthermore, the incorporation of 15N from labeled precursors into amino acids can reveal the biosynthetic pathways within microorganisms. nih.gov By tracking the distribution of 15N, it is possible to map the metabolic routes leading to the synthesis of various nitrogen-containing compounds. nih.gov
| Microorganism Type | 15N-labeled Substrate | Key Finding | Reference |
|---|---|---|---|
| Soil Bacteria | 15N-Amino Acid Mixture | Dominated the uptake of the amino acid mixture, accounting for 90% of the total uptake. | researchgate.net |
| Aquatic Microbial Communities | Dual-labeled (15N and 13C) Amino Acids | Enabled tracing of total 15N and 13C incorporation and clarified the bacterial contribution to total microbial 15N uptake. | vliz.be |
Plants can absorb and utilize organic nitrogen sources, including amino acids, directly from the soil. L-phenylalanine (15N) serves as a valuable tool to investigate the dynamics of this process. Studies have shown that plants can take up intact amino acids, and by using 15N-labeled phenylalanine, the fate of the absorbed nitrogen can be tracked. oup.comresearchgate.net
Research on poplar plants demonstrated that when supplied with 15N-labeled phenylalanine, the nitrogen was primarily allocated to the roots, with a smaller amount translocated to the aerial parts of the plant. oup.com This indicates that roots can directly acquire phenylalanine as a nitrogen source to support growth. oup.com Such studies are crucial for understanding the nitrogen use efficiency (NUE) of plants and can inform strategies for sustainable agriculture. nih.gov
The translocation of nitrogen is a critical process for plant development, and 15N tracers help in visualizing this movement. nih.gov After uptake by the roots, nitrogen is transported to various sinks within the plant, such as growing leaves and developing seeds. By analyzing the distribution of 15N from labeled phenylalanine in different plant tissues over time, a clear picture of nitrogen allocation can be obtained.
| Plant Species | 15N-labeled Substrate | Organ of Primary Allocation | Key Finding | Reference |
|---|---|---|---|---|
| Populus × canescens (Poplar) | 15N-Phenylalanine | Roots | Roots can acquire phenylalanine as a direct nitrogen source to support plant growth. | oup.com |
| Grasses and Calluna | 15N, 13C-Phenylalanine | Roots | Both grasses and Calluna acquired phenylalanine intact, with 63% and 38% uptake of the intact amino acid in their fine roots, respectively. | researchgate.net |
The intracellular pool of free amino acids is a central hub in cellular metabolism, serving as a precursor for protein synthesis and a product of protein degradation. The dynamics of this pool are complex and can be investigated using 15N-labeled amino acids like L-phenylalanine.
In eukaryotic cells, studies have explored the relationship between the extracellular amino acid supply, the intracellular free amino acid pool, and the amino acids used for protein synthesis. Research in cultured human fibroblasts and myocytes using 15N-labeled amino acids, including [d5]phenylalanine, has shown that the intracellular free amino acid enrichment is a reliable surrogate for the true precursor enrichment for protein synthesis calculations. nih.gov This is a critical finding for accurately measuring protein synthesis rates.
Studies in HeLa cells have indicated that essential amino acids like phenylalanine show immediate linear kinetics of incorporation into proteins, suggesting that the precursor amino acids for protein synthesis may come directly from the external medium or a freely diffusible intracellular pool, rather than the total acid-soluble pool. nih.gov This highlights the compartmentalization of amino acid pools within eukaryotic cells.
In prokaryotes, similar principles apply. The amino acid pool in bacteria like Escherichia coli is in a dynamic state of flux, with rapid turnover. While specific studies focusing solely on L-phenylalanine (15N) for prokaryotic amino acid pool dynamics are less common, the general methodologies using 15N-labeled amino acids are applicable to understanding how bacteria manage their intracellular amino acid concentrations in response to environmental changes.
Biological nitrogen fixation (BNF) is a crucial process that converts atmospheric dinitrogen (N2) into ammonia (B1221849), making it available to living organisms. nih.gov Quantifying the rates of BNF is essential for understanding ecosystem productivity and nitrogen budgets. researchgate.netbris.ac.uknerc.ac.uk
A novel approach for quantifying BNF in soils involves compound-specific 15N-stable isotope probing of amino acids. researchgate.netbris.ac.uknerc.ac.uk This method analyzes the 15N enrichment of individual amino acids from soil protein hydrolysates after exposure to 15N2 gas. researchgate.netbris.ac.uknerc.ac.uk While this technique often focuses on amino acids that are central to nitrogen assimilation, such as glutamate (B1630785), the analysis of a suite of amino acids, including phenylalanine, provides a more comprehensive picture of nitrogen flow. The δ15N value of phenylalanine is often used as a proxy for the δ15N signature of the nitrogen source at the base of the food web. nih.gov
By measuring the incorporation of 15N into various amino acids, researchers can gain insights into the assimilation pathways of the newly fixed nitrogen by the microbial community. bris.ac.uknerc.ac.uk This provides a more specific and quantitative measure of BNF compared to bulk soil 15N analysis. bris.ac.uknerc.ac.uk
Investigating Protein Turnover and Synthesis Rates (in non-human models and cell cultures)
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that governs the cellular proteome. nih.gov L-phenylalanine (15N) is a key tracer used in methodologies to measure the rates of protein synthesis in various biological systems.
The fractional synthesis rate (FSR) of proteins can be determined by measuring the rate of incorporation of a labeled amino acid precursor into a protein. nih.gov The use of stable isotopes like 15N-phenylalanine offers a non-radioactive and robust method for these measurements. nih.gov
One common methodology involves culturing cells in a medium containing a known enrichment of 15N-labeled amino acids. nih.gov As new proteins are synthesized, they incorporate the 15N-labeled amino acids. The ratio of the newly synthesized ("heavy") proteins to the pre-existing ("light") proteins can be measured using mass spectrometry. nih.gov
The analysis of mass spectra of peptides derived from protein digests allows for the calculation of the FSR. The observed spectrum is a linear combination of the isotopomers of the unlabeled and the labeled peptides. By deconvoluting these spectra, the molar fraction of the newly synthesized protein can be determined. nih.gov This approach has been successfully applied in various cell culture models, such as pancreatic cancer cells, to determine the synthesis rates of specific proteins. nih.gov
In non-human models, such as fish, an intraperitoneal injection of a flooding dose of labeled phenylalanine can be used to measure in vivo protein synthesis rates. nih.gov By sampling tissues at different time points and analyzing the incorporation of the labeled amino acid into proteins, the protein synthesis rate can be calculated. nih.gov
| Model System | Methodology | Key Measurement | Finding | Reference |
|---|---|---|---|---|
| Pancreatic Cancer MIA PaCa Cells | Culturing in 15N enriched medium | Fractional Synthesis Rate (FSR) | FSR of six identified proteins ranged from 44–76%. | nih.gov |
| Antarctic Eelpout (Pachycara brachycephalum) | Intraperitoneal injection of 13C, 15N-phenylalanine | Protein synthesis rate (Ks) | The protein synthesis rate in white muscle was 0.049 ± 0.021% per day. | nih.gov |
Studies on Protein Degradation and Recycling Mechanisms
L-Phenylalanine labeled with the stable isotope nitrogen-15 (B135050) (L-Phenylalanine (15N)) is a critical tool for investigating the dynamics of protein metabolism, specifically the interconnected processes of protein degradation (breakdown) and amino acid recycling. Because phenylalanine is an essential amino acid, its primary metabolic fates are incorporation into new proteins or irreversible conversion to tyrosine. This characteristic makes it an excellent tracer for quantifying the rates of protein synthesis and breakdown. researchgate.net
In these studies, L-Phenylalanine (15N) is introduced into a biological system, and its incorporation into and release from the protein pool are monitored over time using mass spectrometry. researchgate.netnih.gov The rate at which the 15N label is released from the protein pool back into the free amino acid pool provides a direct measure of the protein fractional breakdown rate (FBR). researchgate.net This approach allows researchers to gain detailed insights into the constant state of flux of bodily proteins, a process known as protein turnover. laulab.net
Furthermore, by intrinsically labeling dietary proteins, such as milk and meat, through the infusion of L-[15N]phenylalanine into lactating cows, researchers can directly trace the journey of dietary protein-derived amino acids. birmingham.ac.uk This method provides a powerful way to understand how amino acids from degraded proteins are made available and reutilized for the synthesis of new proteins, elucidating the efficiency of amino acid recycling mechanisms within an organism. birmingham.ac.uk
Differential Protein Turnover in Response to Environmental Stimuli
The rate of protein turnover—the balance between protein synthesis and degradation—is not static but is dynamically regulated in response to various internal and external cues, including environmental stimuli and stress. laulab.netnih.gov L-Phenylalanine (15N) serves as an invaluable tracer for quantifying these changes, enabling researchers to understand how organisms adapt their proteomes to shifting conditions.
Environmental stressors, such as pathogen infection, wounding, or metabolic stress, can trigger significant changes in the expression of genes and the synthesis of specific proteins required for a defense or repair response. nih.govfrontiersin.org For example, in plants, physical wounding induces the biosynthesis of lignin (B12514952), a complex polymer derived from phenylalanine, to form a protective barrier. nih.gov By supplying L-Phenylalanine (15N) during such a stress response, scientists can measure the differential rates of protein synthesis and degradation. This allows for the identification of proteins that are either rapidly synthesized or selectively degraded to facilitate the organism's adaptation.
The following interactive table illustrates hypothetical data from a study using L-Phenylalanine (15N) to measure changes in the turnover of two specific proteins in plant tissue in response to fungal infection.
| Protein | Condition | Fractional Synthesis Rate (%/day) | Fractional Breakdown Rate (%/day) | Net Change |
| Pathogenesis-Related Protein 1 | Control | 5.2 | 4.8 | +0.4 |
| Pathogenesis-Related Protein 1 | Infected | 15.7 | 5.1 | +10.6 |
| RuBisCO (Photosynthetic Protein) | Control | 8.1 | 8.0 | +0.1 |
| RuBisCO (Photosynthetic Protein) | Infected | 4.3 | 12.5 | -8.2 |
This table represents illustrative data to demonstrate how L-Phenylalanine (15N) could be used to quantify differential protein turnover. Actual values would vary based on the organism and specific experimental conditions.
Such studies reveal how organisms strategically reallocate resources, prioritizing the synthesis of defense-related proteins while potentially increasing the degradation of others, like those involved in photosynthesis, to conserve energy and raw materials during a stress event.
Analysis of Specific Biosynthetic Routes Involving Phenylalanine
Lignin Biosynthesis and Aromatic Compound Metabolism in Plants
L-Phenylalanine is the primary precursor for a vast array of aromatic compounds in plants through the phenylpropanoid pathway. nih.govfrontiersin.org This pathway is fundamental for the synthesis of lignin, a complex polymer that provides structural rigidity to plant cell walls. nih.gov L-Phenylalanine (15N) is used as a tracer to map the metabolic flux from phenylalanine into lignin and other related aromatic molecules. researchgate.net
The biosynthesis of lignin begins with the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgtuscany-diet.net Following a series of enzymatic modifications, this leads to the formation of monolignols, the primary building blocks of the lignin polymer. nih.gov By administering L-Phenylalanine (15N) to plant tissues, researchers can track the journey of the nitrogen-15 label as it is incorporated into the intermediates of the phenylpropanoid pathway and ultimately into the final lignin structure. This tracing confirms the precursor-product relationships and helps identify key regulatory steps and branch points in the metabolic network.
Biosynthesis of Phenylalanine-Derived Secondary Metabolites (e.g., alkaloids, flavonoids)
Beyond lignin, the phenylpropanoid pathway originating from phenylalanine gives rise to thousands of secondary metabolites, including flavonoids and various classes of alkaloids. frontiersin.org L-Phenylalanine (15N) is an indispensable tool for elucidating the complex biosynthetic routes of these compounds.
Flavonoids: The synthesis of all flavonoids starts with phenylalanine, which is converted to p-coumaroyl-CoA. tuscany-diet.netwikipedia.orgnih.gov This intermediate is then combined with malonyl-CoA to form the basic C6-C3-C6 flavonoid backbone. wikipedia.orgnih.gov Supplying L-Phenylalanine (15N) to plant systems allows researchers to trace the flow of nitrogen and carbon, mapping its conversion into specific flavonoid classes like anthocyanins, flavonols, and flavan-3-ols. researchgate.net
Alkaloids: Phenylalanine is also a precursor for numerous alkaloids, such as benzylisoquinoline alkaloids and Amaryllidaceae alkaloids. researchgate.neteolss.net For instance, the core structure of Amaryllidaceae alkaloids, norbelladine, is formed through the condensation of tyramine (B21549) (derived from tyrosine) and 3,4-dihydroxybenzaldehyde, the latter of which is synthesized from phenylalanine. researchgate.netnih.gov By using L-Phenylalanine (15N), the pathway from this primary amino acid to key alkaloid intermediates can be definitively traced, confirming the enzymatic steps and precursor origins. nih.gov
Precursor Tracing in Neurotransmitter Synthesis (in non-human models, excluding clinical relevance)
In animal models, L-Phenylalanine (15N) is used to trace the synthesis of crucial monoamine neurotransmitters. L-phenylalanine is the direct precursor to L-tyrosine, which is then converted into L-DOPA, the immediate precursor to dopamine. wikipedia.org Dopamine can be further metabolized to produce norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline). wikipedia.org
By administering L-Phenylalanine (15N) to non-human models, scientists can monitor the appearance of the 15N label in the downstream products of tyrosine, dopamine, and other catecholamines. This allows for the in vivo measurement of the rate of neurotransmitter synthesis and turnover in specific brain regions. Such studies, performed in animal models like rats or mice, provide fundamental insights into the regulation of these pathways and how they might be affected by various physiological states, without direct clinical application. nih.gov
Phenylacetate (B1230308) Catabolic Pathway in Microorganisms
Many bacteria and some yeasts metabolize L-phenylalanine through a catabolic pathway where it is converted to phenylacetate (phenylacetic acid). nih.govnih.govmdpi.com Phenylacetate is a central intermediate in the breakdown of many aromatic compounds. nih.govresearchgate.net The elucidation of this pathway has been advanced by tracer studies, where L-Phenylalanine (15N) can be used to follow the fate of the amino acid's nitrogen.
In many bacteria, the pathway involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally oxidation to phenylacetate. researchgate.net In aerobic pathways, the phenylacetate is then activated to phenylacetyl-CoA, and the aromatic ring is subsequently cleaved for further metabolism. nih.govnih.gov By using L-Phenylalanine (15N), researchers can confirm that the nitrogen is removed in the initial transamination step and track its subsequent fate in the microorganism's nitrogen pool, thereby verifying the steps of the catabolic route. researchgate.net
Metabolic Flux Analysis and Network Reconstruction using 15N Labeling
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. creative-proteomics.com The use of stable isotopes, particularly Nitrogen-15 (¹⁵N), has become a cornerstone of MFA for elucidating the complexities of nitrogen metabolism. nih.gov L-phenylalanine (¹⁵N) serves as an effective tracer in these studies. Because it is a 'source' amino acid, it experiences minimal ¹⁵N fractionation during metabolic processes, making it a reliable tracer for the nitrogen source at the base of a food web. By introducing L-phenylalanine (¹⁵N) into a biological system, researchers can track the path of the ¹⁵N atom as it is incorporated into other amino acids, nucleotides, and nitrogen-containing biomolecules. This tracing allows for the precise mapping of nitrogen flow through the metabolic network, identifying key pathways and regulatory points. nih.gov The combination of ¹⁵N labeling with other isotopes, such as Carbon-13 (¹³C), enables a more comprehensive, simultaneous quantification of both carbon and nitrogen fluxes within a living system. nih.govembopress.org
Principles of 15N Metabolic Flux Analysis (MFA)
The fundamental principle of ¹⁵N Metabolic Flux Analysis (MFA) involves introducing a substrate labeled with the stable isotope ¹⁵N, such as L-phenylalanine (¹⁵N), into a biological system and monitoring its incorporation into the metabolic network. creative-proteomics.com The core of the methodology can be broken down into several key steps:
Isotope Labeling : A ¹⁵N-labeled substrate is supplied to cells or an organism, which then utilizes it in various metabolic pathways. nih.gov
Isotope Tracing : As the organism metabolizes the labeled substrate, the ¹⁵N isotope is distributed throughout the network and incorporated into a range of downstream metabolites. nih.gov
Measurement : After a designated period, the distribution of the ¹⁵N label in intracellular metabolites is measured. This is typically accomplished using advanced analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can precisely determine the mass isotopomer distributions (MIDs) in metabolites. nih.govnih.gov
Computational Flux Calculation : The measured isotopic labeling patterns are then integrated with a stoichiometric model of the organism's metabolic network. By applying mass balance principles, computational algorithms calculate the intracellular metabolic fluxes that best explain the observed isotope distribution. nih.govnih.gov
This approach provides a quantitative snapshot of cellular metabolism, revealing the rates of individual reactions rather than just the static concentrations of metabolites. creative-proteomics.com When combined with ¹³C-labeled substrates, ¹⁵N-MFA allows for the simultaneous resolution of carbon and nitrogen pathways, providing a more holistic view of cellular physiology and establishing central nodes for nitrogen metabolism, such as glutamate. nih.govembopress.org
Steady-State and Non-Steady-State 15N MFA Methodologies
Metabolic flux analysis using ¹⁵N labeling can be performed under two primary assumptions: isotopic steady-state or non-steady-state (isotopically non-stationary).
Steady-State ¹⁵N MFA This traditional approach assumes that the system is in both a metabolic and isotopic steady state. nih.gov Metabolic steady state implies that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. nih.gov Isotopic steady state means that the isotopic labeling pattern of metabolites has reached a stable equilibrium and is no longer changing. nih.gov Under these conditions, the system can be described by a set of algebraic equations, which simplifies the computational analysis required to determine the fluxes. nih.gov This methodology is well-suited for microorganisms in controlled, continuous cultures where a steady state can be readily achieved and maintained. embopress.org
Non-Steady-State ¹⁵N MFA Isotopically non-stationary MFA (INST-MFA) is applied when the system is at a metabolic steady state, but not an isotopic one. nih.govresearchgate.net This is particularly relevant for systems with slow labeling dynamics, such as in mammalian cell cultures or studies involving photosynthetic organisms, where reaching a full isotopic steady state may be impractical. nih.gov INST-MFA tracks the change in isotopic labeling over time, providing a dynamic view of how the ¹⁵N label propagates through the network. scribd.com This requires describing the system with a set of ordinary differential equations (ODEs) rather than simpler algebraic equations. nih.gov A key advantage of INST-MFA is its ability to provide increased measurement sensitivity and resolve parameters that are unobservable at a steady state, such as the sizes of intracellular metabolite pools. researchgate.netscribd.com
Table 1: Comparison of Steady-State and Non-Steady-State MFA
| Feature | Steady-State MFA | Non-Steady-State MFA (INST-MFA) |
| Core Assumption | System is at both metabolic and isotopic steady state. nih.gov | System is at metabolic steady state, but isotopic labeling is transient. nih.govresearchgate.net |
| Mathematical Model | System of algebraic equations. nih.gov | System of ordinary differential equations (ODEs). nih.gov |
| Data Requirement | Labeling data from a single time point after isotopic equilibrium is reached. nih.gov | Time-course labeling data and metabolite pool sizes. scribd.com |
| System Applicability | Best for systems that reach isotopic steady state quickly (e.g., microbes). embopress.org | Essential for systems with slow labeling dynamics (e.g., mammalian cells). nih.gov |
| Key Outputs | Intracellular metabolic fluxes. nih.gov | Intracellular fluxes and metabolite pool sizes. researchgate.net |
| Computational Complexity | Relatively lower. resolvedanalytics.com | Higher, requires numerical integration of ODEs. scribd.com |
Computational Models and Software for 15N MFA
The calculation of metabolic fluxes from ¹⁵N labeling data is a complex task that relies heavily on specialized computational models and software. researchgate.net These tools integrate the experimentally measured isotope distributions and extracellular exchange rates with a defined metabolic network model to estimate the unknown intracellular fluxes. nih.govnih.gov
The general workflow involves constructing a mathematical model that includes the stoichiometry of metabolic reactions and the atom transitions for nitrogen within that network. The software then uses numerical optimization algorithms, such as least-squares regression, to find the set of flux values that most closely reproduces the experimental labeling data. nih.gov
Several software packages have been developed to facilitate these calculations. While many were initially designed for ¹³C-MFA, their underlying principles and frameworks are often adaptable for ¹⁵N or combined ¹³C/¹⁵N studies.
Table 2: Selected Software for Metabolic Flux Analysis
| Software | Description | Supported Methodologies |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package capable of performing comprehensive flux analysis on networks of arbitrary complexity. nih.govucdavis.edu | Steady-State and Isotopically Non-Stationary MFA (INST-MFA). nih.gov |
| 13CFLUX2 | A software suite for flux estimation based on stationary isotope labeling experiments, providing statistical analysis of the results. ucdavis.edu | Steady-State MFA. ucdavis.edu |
| OpenFLUX | An open-source, MATLAB-based software for modeling and simulation of ¹³C-based metabolic flux analysis. researchgate.netucdavis.edu | Steady-State MFA. ucdavis.edu |
| Bayesian MFA | A statistical framework, which can be generalized to ¹³C¹⁵N-MFA, that uses Bayesian model averaging to provide rigorous quantification of fluxes and their uncertainties. nih.govembopress.org | Steady-State MFA. nih.gov |
These computational platforms automate the complex process of generating balance equations and solving them, making MFA a more accessible and powerful tool for reconstructing metabolic networks and understanding cellular physiology. nih.gov
Applications of L Phenylalanine 15n in Protein Dynamics and Structural Biology
Utilizing ¹⁵N Labeling for Protein NMR Spectroscopy
Isotopic labeling with ¹⁵N is a cornerstone of modern protein NMR, enabling a wide array of experiments that provide detailed information about protein structure and behavior in solution. sigmaaldrich.comsigmaaldrich.com When L-phenylalanine is enriched with ¹⁵N, the amide nitrogen of the phenylalanine residue becomes an NMR-active probe. This allows for the study of proteins that are otherwise difficult to analyze due to their size or complexity. nih.govrsc.org The incorporation of ¹⁵N-L-phenylalanine can be achieved through biosynthetic methods, where microorganisms are grown in media containing the ¹⁵N-labeled amino acid. alfa-chemistry.comrsc.org
A critical first step in any protein NMR study is the sequence-specific assignment of resonances, which involves correlating observed NMR signals to specific atoms in the protein's amino acid sequence. meihonglab.comnih.gov The use of ¹⁵N-labeled L-phenylalanine, often in conjunction with ¹³C labeling, simplifies this process significantly. mdpi.com Heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, produce a spectrum where each peak corresponds to a specific amide proton-nitrogen pair. anu.edu.au For a protein selectively labeled with ¹⁵N-L-phenylalanine, the HSQC spectrum will display peaks only for the phenylalanine residues, greatly reducing spectral complexity. westmont.edu
| Experiment Type | Information Gained | Key Benefit of ¹⁵N-Labeling |
|---|---|---|
| ¹H-¹⁵N HSQC | Correlation of amide proton and nitrogen signals. | Simplifies spectra by displaying signals only from labeled residues. |
| Triple Resonance (e.g., HNCA, HNCACB) | Sequential backbone resonance assignment. | Enables tracing of the polypeptide chain. |
| Chemical Shift Index (CSI) | Identification of secondary structure elements. | Provides structural information based on chemical shift deviations. |
Once resonance assignments are complete, a wealth of structural information can be derived from various NMR parameters. The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of nuclear spins, is a primary source of distance constraints for structure determination. nih.gov In ¹⁵N-labeled proteins, NOEs between the amide proton and other protons in the protein provide crucial information for defining the three-dimensional fold. mdpi.com
Residual Dipolar Couplings (RDCs) offer long-range structural information by providing data on the orientation of specific bonds, such as the N-H bond, relative to an external magnetic field. anu.edu.au These constraints are invaluable for refining the global fold of the protein and determining the relative orientation of different structural domains.
| NMR Constraint | Structural Information | Relevance of ¹⁵N-Labeling |
|---|---|---|
| Nuclear Overhauser Effects (NOEs) | Short-range inter-proton distances (< 5 Å). | Defines local and long-range contacts involving the amide proton. |
| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints of N-H bonds. | Provides global structural information and refines domain orientations. |
| Scalar Couplings (J-couplings) | Dihedral angle constraints. | Helps to define the conformation of the polypeptide backbone. |
NMR spectroscopy is uniquely suited to study the dynamic processes of protein folding and unfolding. ncbs.res.inscispace.com By monitoring the chemical shifts and intensities of ¹⁵N-labeled residues, it is possible to track the structural changes that occur as a protein transitions between its unfolded, intermediate, and folded states. nih.govoregonstate.edu
Real-time NMR experiments can follow the folding process directly, providing kinetic information about the formation of secondary and tertiary structures. kanazawa-u.ac.jp Pressure-jump NMR, for example, can be used to trigger protein folding and monitor the subsequent changes in the ¹⁵N HSQC spectrum, revealing the presence of transient folding intermediates. nih.govnih.gov Hydrogen-deuterium exchange experiments, monitored by NMR, can identify regions of the protein that become protected from solvent as the structure forms, providing insights into the folding nucleus and subsequent steps in the folding pathway. pnas.org
Probing Protein Dynamics and Conformational Changes with ¹⁵N Relaxation Measurements
Proteins are not static entities; their function is often intrinsically linked to their dynamic nature. nih.gov ¹⁵N NMR relaxation experiments are a powerful tool for characterizing these motions over a wide range of timescales, from picoseconds to seconds. nih.govmdpi.com These experiments measure the rates at which the nuclear spins of ¹⁵N-labeled residues return to equilibrium after being perturbed. northwestern.edu
The analysis of ¹⁵N relaxation data provides quantitative information about the amplitude and timescale of motions at specific sites within the protein. nih.govrsc.org The primary relaxation parameters measured are the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear ¹H-¹⁵N NOE. nih.gov
These parameters can be analyzed using the "model-free" formalism to extract information about:
S² (the generalized order parameter): This parameter quantifies the spatial restriction of the N-H bond vector, with values ranging from 0 (isotropic motion) to 1 (completely restricted). nih.gov
τₑ (the effective correlation time): This represents the timescale of fast internal motions (picoseconds to nanoseconds). nih.gov
Rₑₓ (the chemical exchange contribution): An elevated R₂ rate can indicate the presence of slower motions on the microsecond to millisecond timescale, often associated with conformational exchange between different states. nih.gov
While ¹⁵N labeling is most commonly used to probe backbone dynamics, it can also provide insights into the mobility of amino acid side chains that contain nitrogen, such as asparagine, glutamine, lysine (B10760008), and arginine. rsc.org
| Relaxation Parameter | Dynamic Information | Timescale |
|---|---|---|
| R₁ (Longitudinal Relaxation Rate) | Overall molecular tumbling and fast internal motions. | ps - ns |
| R₂ (Transverse Relaxation Rate) | Overall tumbling, fast internal motions, and slower conformational exchange. | ps - ms |
| ¹H-¹⁵N NOE | Amplitude of fast internal motions. | ps - ns |
The binding of a ligand to a protein can induce conformational changes, not only at the binding site but also at distant, allosteric sites. nih.govnih.gov These changes can be readily detected by monitoring the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein. northwestern.edu Chemical shift perturbations (CSPs), which are changes in the chemical shifts of specific residues upon ligand binding, can be used to map the binding site and identify residues affected by allosteric communication. nih.govumsl.edu
Furthermore, changes in the dynamic properties of a protein upon ligand binding can be characterized using ¹⁵N relaxation experiments. acs.org For example, a decrease in the flexibility (an increase in S²) of certain residues in the presence of a ligand can indicate a stabilization of a particular conformation. acs.org Diffusion-ordered spectroscopy (DOSY) NMR experiments can also be used with ¹⁵N-filtered techniques to measure binding constants by observing changes in the diffusion coefficient of the protein upon ligand binding. iaea.org
Studying Protein-Protein and Protein-Ligand Interactions
The introduction of L-phenylalanine (15N) into proteins provides a powerful, non-perturbative probe for investigating the intricacies of molecular recognition events, which are fundamental to nearly all biological processes. The ¹⁵N nucleus is NMR-active, and its incorporation allows for the precise monitoring of chemical environment changes at the phenylalanine residues upon the formation of protein-protein or protein-ligand complexes.
In the study of protein-protein interactions , the aromatic side chain of phenylalanine is frequently involved in critical contacts at the binding interface. nih.govnih.gov These interactions are often characterized by subtle changes in the local electronic environment. By selectively labeling phenylalanine with ¹⁵N, researchers can use Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to observe specific chemical shift perturbations. When a labeled protein binds to its partner, the signals from the ¹⁵N-phenylalanine residues at or near the interaction surface will experience a change in their chemical shift, providing a clear footprint of the binding site. This method is invaluable for mapping interaction interfaces and determining the orientation of binding partners.
Similarly, for protein-ligand interactions , L-phenylalanine (15N) labeling enables the detailed characterization of binding events. nih.gov The binding of a small molecule ligand to a protein can induce conformational changes that alter the environment of nearby phenylalanine residues. These changes are readily detected by monitoring the ¹⁵N chemical shifts. This approach is instrumental in drug discovery and design, allowing for the verification of direct binding, the determination of binding affinities, and the elucidation of the structural basis of ligand recognition.
A key advantage of using L-phenylalanine (15N) is the ability to study these interactions in a solution state that closely mimics the physiological environment, providing dynamic information that is often complementary to static structural data from techniques like X-ray crystallography.
Mass Spectrometry-Based Proteomics with 15N Labeling
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins. springernature.comresearchgate.net The use of stable isotopes, such as ¹⁵N, significantly enhances the accuracy and reliability of quantitative proteomic analyses. nih.gov L-phenylalanine (15N), as a component of a broader ¹⁵N metabolic labeling strategy, plays a role in these advanced quantitative techniques.
In a typical ¹⁵N labeling experiment for proteomics, one population of cells or an organism is grown in a medium containing a ¹⁵N-labeled nitrogen source, leading to the incorporation of the heavy isotope into all nitrogen-containing compounds, including all amino acids. biorxiv.orgfrontiersin.org A second, control population is grown in a standard medium with the natural abundance of ¹⁴N. The two cell populations can then be combined, and the proteins extracted, digested, and analyzed by mass spectrometry. researchgate.net
The resulting peptide pairs—one containing ¹⁴N (light) and the other ¹⁵N (heavy)—are chemically identical but differ in mass. This mass difference allows the mass spectrometer to distinguish between the peptides originating from the two different experimental conditions. The ratio of the signal intensities of the heavy to light peptide pairs provides a precise measure of the relative abundance of that protein between the two samples. nih.gov
Quantitative Proteomics using 15N Metabolic Labeling
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. springernature.com Metabolic labeling with ¹⁵N is a powerful in vivo method for achieving accurate relative quantification on a global scale. nih.govbiorxiv.org By providing a ¹⁵N-labeled diet or growth medium, researchers can generate a "heavy" proteome to serve as an internal standard for comparison against a "light" (¹⁴N) proteome from a different condition. openaccesspub.org
This approach minimizes experimental variability because the samples are mixed at an early stage, often at the cell or tissue level. sigmaaldrich.com Subsequent sample processing steps, such as protein extraction, digestion, and chromatographic separation, are performed on the combined sample, ensuring that any protein loss or variation affects both the light and heavy samples equally.
The data generated from these experiments provide a comprehensive snapshot of changes in protein expression levels. For example, this technique has been successfully applied to compare the proteomes of young and old mouse brains, revealing that label-based quantification is more consistent and less susceptible to instrumental variations than label-free methods. openaccesspub.org The following table summarizes the key principles of this technique.
| Feature | Description |
| Labeling Strategy | In vivo metabolic incorporation of ¹⁵N from a labeled nitrogen source into all proteins. |
| Internal Standard | The entire proteome from one experimental condition is ¹⁵N-labeled and serves as an internal standard. |
| Sample Mixing | "Heavy" and "light" samples are combined at an early stage of the workflow. |
| Quantification | Based on the ratio of mass spectrometry signal intensities of ¹⁵N- to ¹⁴N-labeled peptide pairs. |
| Key Advantage | High accuracy and precision due to the co-processing of samples, minimizing experimental error. |
Isotope-Coded Affinity Tag (ICAT) and SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Variations with Phenylalanine (15N)
While ¹⁵N metabolic labeling of the entire proteome is a robust technique, other methods offer different advantages and can be adapted to utilize ¹⁵N-labeled amino acids like L-phenylalanine (15N).
Isotope-Coded Affinity Tag (ICAT) is an in vitro chemical labeling method that targets specific amino acid residues, most commonly cysteine. nih.govwikipedia.org The classic ICAT reagent has a reactive group for the amino acid, an isotopically coded linker (e.g., light with ¹²C and heavy with ¹³C), and an affinity tag like biotin. yale.edu While the standard ICAT approach does not directly involve metabolic labeling with ¹⁵N-phenylalanine, the principles of using isotopic mass differences for quantification are shared. ICAT simplifies complex protein mixtures by specifically isolating cysteine-containing peptides for analysis. nih.govcreative-proteomics.com
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling technique that is highly precise and widely used for quantitative proteomics. sigmaaldrich.comnih.gov In a typical SILAC experiment, cells are grown in media where a specific essential amino acid is replaced with its heavy stable isotope-labeled counterpart. wikipedia.org Commonly, ¹³C or ¹⁵N-labeled arginine and lysine are used because trypsin digestion cleaves after these residues, ensuring that every resulting peptide will contain a label for quantification. thermofisher.com
A variation of the SILAC methodology involves the use of other labeled amino acids, such as L-phenylalanine (15N) . This can be particularly useful in specific biological contexts or when studying proteins that may have a low abundance of arginine or lysine residues. In this "Phenylalanine-SILAC" approach, one cell population is grown in media containing normal ¹⁴N-phenylalanine, while the other is grown with ¹⁵N-phenylalanine. The quantification principle remains the same: the ratio of the heavy to light phenylalanine-containing peptides in the mass spectrometer reflects the relative protein abundance. sigmaaldrich.com This targeted labeling with specific amino acids like L-phenylalanine (15N) offers a constant and predictable mass shift for the labeled peptides, which can simplify data analysis compared to global ¹⁵N labeling where the mass shift varies depending on the number of nitrogen atoms in each peptide. frontiersin.org
The table below outlines the key differences between these quantitative proteomic strategies.
| Technique | Labeling Method | Labeled Moiety | Key Feature |
| 15N Metabolic Labeling | In vivo | All nitrogen-containing compounds | Global, comprehensive labeling of the entire proteome. |
| ICAT | In vitro Chemical | Cysteine residues | Reduces sample complexity by isolating a sub-population of peptides. |
| SILAC | In vivo | Specific amino acids (e.g., Arg, Lys, Phe) | Precise quantification with predictable mass shifts for labeled peptides. |
Applications of L Phenylalanine 15n in Enzymatic Reaction Mechanism Studies
Kinetic Isotope Effects (KIEs) in Phenylalanine Metabolism
Kinetic Isotope Effects are a cornerstone of mechanistic enzymology, quantifying the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov The use of L-Phenylalanine (15N) allows for the precise measurement of nitrogen KIEs, which are instrumental in understanding the steps involving the amino group of phenylalanine during its metabolic conversion.
Primary and Secondary 15N Kinetic Isotope Effects
The magnitude of the ¹⁵N KIE helps distinguish between different types of enzymatic steps. A primary ¹⁵N KIE is observed when the bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction. nih.gov This results in a significant change in reaction velocity, as the heavier ¹⁵N isotope forms a stronger bond that is more difficult to cleave. An example of a reaction where a primary ¹⁵N KIE would be expected is the deamination of phenylalanine by Phenylalanine Ammonia-Lyase, where the carbon-nitrogen bond is severed directly. nih.govacs.org
Conversely, a secondary ¹⁵N KIE occurs when the bond to the nitrogen atom remains intact throughout the reaction, but its chemical environment is altered in the transition state. nih.gov These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or solvation at the nitrogen center. Such effects could be used to study enzymes like Phenylalanine Hydroxylase, where the amino group is not the primary site of reaction but its interaction with the enzyme's active site may change during catalysis.
Elucidating Transition State Structures and Reaction Mechanisms
The ultimate goal of measuring KIEs is to gain a detailed picture of the transition state—the fleeting, high-energy molecular arrangement that exists between substrate and product. utdallas.edueinsteinmed.edu The transition state is central to understanding how enzymes achieve their remarkable catalytic power. utdallas.edu By measuring a series of KIEs with isotopic labels at different positions, researchers can construct a vibrational model of the transition state. einsteinmed.edu
Experimental KIE values, including those obtained using L-Phenylalanine (15N), serve as critical benchmarks for computational chemistry models. nih.gov Scientists can compare experimentally measured isotope effects with values calculated for various theoretical transition state structures. A close match provides strong evidence that the computational model accurately represents the geometric and electrostatic properties of the true enzymatic transition state. einsteinmed.edunih.gov This combined experimental and computational approach is a powerful strategy for confirming or ruling out proposed reaction mechanisms. nih.gov
Enzymatic Stereospecificity and Isotope Discrimination
Enzymes exhibit a high degree of stereospecificity, typically acting on only one of a pair of stereoisomers. Studies utilizing isotopically labeled L- and D-phenylalanine have illuminated the metabolic fate of these isomers. In one such investigation, orally administered L-[¹⁵N]Phenylalanine was shown to be efficiently hydroxylated to L-tyrosine. In contrast, the D-isomer was not directly utilized but was instead converted to the L-form before subsequent hydroxylation. This demonstrates the strict stereospecificity of the enzymes involved in phenylalanine metabolism. A significant portion of the D-phenylalanine administered is excreted in the urine, unlike the L-isomer, which is readily metabolized.
| Isomer | Primary Metabolic Pathway | Urinary Excretion |
|---|---|---|
| L-[¹⁵N]Phenylalanine | Efficiently hydroxylated to L-tyrosine | Very low |
| D-Phenylalanine | Converted to L-isomer before hydroxylation | Substantial (27-38% of dose) |
Investigating Specific Enzymes Involved in Phenylalanine Metabolism
L-Phenylalanine (15N) is particularly valuable for studying the mechanisms of specific enzymes that act directly on the amino acid.
Phenylalanine Ammonia-Lyase (PAL) Reaction Mechanisms
Phenylalanine Ammonia-Lyase (PAL) catalyzes the first step in the phenylpropanoid pathway in plants and fungi, a non-oxidative deamination that converts L-phenylalanine into trans-cinnamate and ammonia (B1221849). ebi.ac.ukwikipedia.org This reaction involves the direct cleavage of the C-N bond, making it an ideal system for investigation using ¹⁵N KIEs. wikipedia.org
Studies using L-Phenylalanine (15N) have been crucial in defining the mechanism of PAL. The observation of a ¹⁵N KIE provides direct evidence that the C-N bond-breaking step is at least partially rate-limiting. nih.govacs.org By comparing the ¹⁵N KIE with deuterium (B1214612) KIEs from labeling at other positions, researchers have concluded that the reaction proceeds through an E1cB elimination mechanism involving a carbanion intermediate. nih.govacs.org With the natural substrate L-phenylalanine, the observed isotope effects are small, suggesting that substrate binding is "sticky" and the chemical steps are not fully rate-limiting. nih.govacs.org However, analysis with slower, alternative substrates reveals the intrinsic isotope effects, confirming the carbanion mechanism. nih.govacs.org
| Substrate | ¹⁵N KIE Value | Mechanistic Implication |
|---|---|---|
| L-Phenylalanine | ~1.002 | C-N bond cleavage is not fully rate-limiting (high kinetic commitment) |
| 3-(1,4-cyclohexadienyl)alanine (slow substrate) | ~1.005 | Reveals a larger intrinsic isotope effect consistent with a carbanion intermediate |
Phenylalanine Hydroxylase (PAH) and its Role in Aromatic Amino Acid Catabolism (in non-human models)
Phenylalanine Hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to L-tyrosine. nih.gov This reaction is critical, and its deficiency leads to the metabolic disorder phenylketonuria (PKU). researchgate.net The initial use of phenylalanine tracers in rats was instrumental in establishing that phenylalanine is hydroxylated to form tyrosine. nih.gov
While the primary chemical transformation in the PAH reaction involves the aromatic ring, not the amino group, L-Phenylalanine (15N) can still provide valuable mechanistic information through secondary KIEs. A secondary ¹⁵N KIE could reveal insights into the precise positioning of the substrate in the active site. For example, a change in the interaction between the amino group and active site residues upon formation of the transition state for hydroxylation could be detected. Furthermore, ¹⁵N labeling is essential for NMR-based studies that investigate the structural changes in PAH upon substrate binding, which are linked to its allosteric activation. nih.gov Although D-phenylalanine is not the natural substrate, it has been shown to activate the enzyme in rat models, highlighting the complexity of substrate and effector interactions with PAH. nih.gov
Transaminase Reactions Involving Phenylalanine
The use of L-Phenylalanine labeled with ¹⁵N has been instrumental in demonstrating the direct transfer of the amino group in transamination reactions. A notable example is the study of the aminotransferase Aat from Pediococcus acidilactici. In this research, the wild-type strain was incubated with [¹⁵N]phenylalanine. Subsequent mass spectrometry analysis revealed the formation of [¹⁵N]alanine, unequivocally showing that pyruvic acid acts as the amino group acceptor in this bacterium. This experiment provided direct evidence for the role of this specific aminotransferase in phenylalanine metabolism and identified the corresponding keto-acid substrate.
The following table summarizes the key findings from a study on Pediococcus acidilactici that utilized [¹⁵N]phenylalanine to investigate its transamination.
| Parameter | Observation | Implication |
| ¹⁵N Label Tracking | [¹⁵N] from phenylalanine was incorporated into alanine (B10760859). | Demonstrates direct nitrogen transfer from phenylalanine to pyruvate (B1213749). |
| Amino Acceptor | Pyruvic acid was identified as the amino group acceptor. | Elucidates the specific transamination pathway in P. acidilactici. |
| Enzyme Implicated | The aminotransferase Aat was shown to be crucial for this reaction. | Confirms the function of a specific enzyme in phenylalanine metabolism. |
Mechanistic Studies of Nitrogen Transfer Reactions
Beyond transamination, L-Phenylalanine (15N) is a versatile tracer for a variety of enzymatic reactions that involve the transfer of its amino group. These studies are crucial for understanding the broader pathways of nitrogen metabolism.
The investigation in Pediococcus acidilactici serves as a prime example of a mechanistic study of nitrogen transfer. By demonstrating that the ¹⁵N from L-phenylalanine is transferred to pyruvate to form L-alanine, the study elucidated a key step in the biosynthesis of 3-phenyllactic acid, an important antimicrobial compound. This nitrogen transfer is a critical part of the metabolic pathway that allows the bacterium to utilize phenylalanine.
The table below outlines findings from studies on nitrogen transfer using L-Phenylalanine (15N).
| Study Focus | Organism/System | Key Finding | Mechanistic Insight |
| Transamination | Pediococcus acidilactici | Transfer of ¹⁵N from phenylalanine to pyruvate to form alanine. | Direct evidence of the nitrogen transfer pathway and identification of the amino acceptor. |
| Nitrogen Metabolism Efficiency | Beef Cattle | Phenylalanine's stable ¹⁵N signature serves as a baseline to measure enrichment in other amino acids. | Differences in ¹⁵N enrichment patterns indicate variations in transamination rates and nitrogen utilization efficiency. |
These examples highlight the utility of L-Phenylalanine (15N) in providing definitive evidence for nitrogen transfer pathways and in offering quantitative insights into the dynamics of these fundamental biochemical reactions.
Advanced Topics and Future Directions in L Phenylalanine 15n Research
Integration of 15N Tracing with Multi-Omics Data (Genomics, Transcriptomics, Metabolomics)
The integration of L-Phenylalanine (15N) tracing with multi-omics disciplines—genomics, transcriptomics, and metabolomics—offers a systems-level understanding of nitrogen metabolism and its regulation. This holistic approach allows researchers to connect genetic potential (genomics) and gene expression (transcriptomics) with the actual metabolic phenotype (metabolomics and isotopic flux).
By employing 15N stable isotope labeling with comparative metabolomics, scientists can correlate biosynthetic gene clusters with their resulting secondary metabolites. For instance, in studies of cyanobacteria, this method has been used to identify novel nitrogen-containing compounds by matching the number of nitrogen atoms predicted by genomic analysis with the 15N incorporation observed in the metabolome nih.gov. Similarly, combining transcriptomic and metabolomic analyses in plants reveals how different nitrogen sources, including amino acids like phenylalanine, alter both gene expression and metabolic pathways related to primary and secondary metabolism, such as flavonoid biosynthesis nih.gov.
This integrated strategy provides a powerful framework for:
Elucidating Metabolic Pathways: Tracking the flow of 15N from L-phenylalanine through various downstream molecules provides direct evidence of pathway activity, which can then be correlated with the expression levels of genes encoding the relevant enzymes alfa-chemistry.com.
Functional Genomics: Assigning functions to uncharacterized genes by observing the metabolic consequences of their expression under conditions where 15N-labeled substrates are utilized.
Understanding Disease States: In cancer research, multi-omics integration with stable isotope tracing can uncover how malignant cells rewire metabolic programs to support proliferation nih.govmdpi.com.
Development of Novel 15N Labeling Strategies and Technologies
Innovation in labeling strategies and analytical technologies is continuously enhancing the precision, scope, and accessibility of L-Phenylalanine (15N) research. These advancements are crucial for overcoming the challenges of detecting subtle isotopic shifts and analyzing complex biological samples.
One significant area of development is in the analytical methods for measuring 15N enrichment. A novel offline approach coupling high-pressure liquid chromatography (HPLC) with elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) has been developed for high-precision δ15N measurements of amino acids like phenylalanine nih.gov. This method offers significantly better precision compared to traditional gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), making it invaluable for applications requiring high accuracy, such as paleoceanographic studies nih.govresearchgate.net.
Key technological advancements include:
Pulsed Labeling Techniques: Methodologies like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) introduce a temporal dimension to proteomic analysis, allowing researchers to study protein turnover and dynamics over time nih.gov.
Whole-Organism Labeling: The extension of SILAC to whole animal models, known as SILAM (Stable Isotope Labeling of Mammals), enables the study of protein activity and function within a more dynamic and physiologically relevant context nih.gov.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for stable isotope tracing, as it can distinguish between metabolites labeled with different isotopes (e.g., 13C vs. 15N) based on their precise mass-to-charge ratios mdpi.comnih.gov. This capability is essential for dual-labeling experiments that simultaneously track carbon and nitrogen flow.
| Technique | Abbreviation | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry | GC/C/IRMS | Established methodology for compound-specific isotope analysis. | Requires derivatization; lower precision (±0.64‰ for standards). | nih.gov |
| High-Pressure Liquid Chromatography/Elemental Analyzer-Isotope Ratio Mass Spectrometry | HPLC/EA-IRMS | Higher precision (±0.16‰ for standards); no derivatization required; more widely available instrumentation. | Offline analysis can be more time-consuming. | nih.govresearchgate.net |
Computational Modeling and Simulation for 15N Isotope Tracing Data
The complex datasets generated from L-Phenylalanine (15N) tracing experiments, especially when combined with multi-omics data, necessitate sophisticated computational tools for analysis and interpretation. Computational modeling and simulation are essential for translating raw isotopic enrichment data into meaningful metabolic flux rates.
Metabolic Flux Analysis (MFA) is a key computational technique that uses stable isotope labeling data to quantify the rates of intracellular metabolic reactions ucdavis.eduresearchgate.net. For 15N tracing, MFA models are designed to track the flow of nitrogen atoms through the metabolic network. Recent advancements have led to software that can perform isotopically non-stationary MFA, which is crucial for studying systems that have not reached an isotopic steady state nih.gov.
Several software packages and modeling approaches are available:
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based platform capable of both steady-state and isotopically non-stationary MFA, providing a comprehensive framework for analyzing metabolic networks nih.gov.
Ntrace model: A numerical tool based on Markov chain Monte Carlo simulation used to calculate nitrogen transformation rates in complex systems like soil wikipedia.org.
AI-Driven Flux Analysis: An emerging trend involves the use of artificial intelligence and machine learning to enhance data interpretation from 15N studies, allowing for the prediction of metabolic responses in virtual models asiaisotopeintl.com.
These computational tools are critical for handling the complexity of metabolic networks and for extracting quantitative insights from multivariate mass isotopomer distributions that arise from dual-labeling experiments (e.g., 13C and 15N) nih.gov.
Expanding Applications of L-Phenylalanine (15N) in Environmental and Ecological Studies (e.g., soil nitrogen dynamics, food web analysis)
The use of L-Phenylalanine (15N) is rapidly expanding in environmental science and ecology, where it serves as a powerful tracer for nitrogen cycling and trophic interactions. Compound-Specific Isotope Analysis (CSIA) of amino acids has revolutionized food web studies by providing a more accurate way to determine an organism's trophic position nih.govsemanticscholar.orgfrontiersin.org.
This approach is based on the differential 15N fractionation of various amino acids during metabolic processes. "Source" amino acids, like phenylalanine, show very little 15N enrichment between trophic levels because their metabolism does not typically involve the cleavage of carbon-nitrogen bonds nih.gov. In contrast, "trophic" amino acids, such as glutamic acid, become significantly enriched in 15N with each trophic transfer nih.govnih.gov. By measuring the δ15N values of both phenylalanine and glutamic acid in an organism, ecologists can calculate its precise trophic position, while the δ15N value of phenylalanine itself provides a signature of the nitrogen source at the base of the food web nih.govresearchgate.net.
Key applications in this field include:
Food Web Analysis: CSIA of amino acids is used to construct high-resolution food webs in both aquatic and terrestrial ecosystems, helping to track biomass flow and community composition nih.govsemanticscholar.org.
Soil Nitrogen Dynamics: 15N-labeled compounds, including amino acids, are applied to soil to quantify gross nitrogen transformation processes, such as mineralization and nitrification nih.govresearchgate.netnih.gov. This helps in understanding nutrient cycling, soil fertility, and the fate of nitrogen fertilizers alfa-chemistry.comresearchgate.net. The δ15N of soil amino acids can also indicate the extent of nitrogen isotope fractionation during decomposition processes researchgate.net.
Tracing Anthropogenic Nitrogen: The δ15N value of phenylalanine in the tissues of top predators can serve as an indicator of nitrogen sources from human activities, such as agriculture and urban runoff, within a watershed researchgate.net.
| Amino Acid Type | Example Amino Acid | Typical 15N Enrichment per Trophic Level | Ecological Application | Reference |
|---|---|---|---|---|
| Source | L-Phenylalanine | Minimal (~0.4‰) | Indicates δ15N of the food web base. | nih.gov |
| Trophic | Glutamic Acid | Significant (~8.0‰) | Used to calculate trophic position. | nih.gov |
Future Prospects in Basic Science and Methodological Innovation
The future of L-Phenylalanine (15N) research is poised for significant growth, driven by increasing investment in life sciences and the continuous need for more sophisticated analytical tools nih.govtechsciresearch.com. The demand for high-quality, custom-synthesized 15N-labeled compounds is rising as research questions become more complex datainsightsmarket.com.
Future directions are likely to include:
Personalized Medicine: Stable isotope tracers will play a greater role in understanding individual metabolic phenotypes, potentially guiding personalized therapeutic strategies asiaisotopeintl.com.
Advanced Imaging Techniques: The integration of stable isotope tracing with advanced imaging modalities, such as matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-MSI), will enable spatially resolved metabolomics, revealing metabolic activity within different regions of a tissue springernature.comnih.gov.
Broader Environmental Monitoring: The application of L-Phenylalanine (15N) and other labeled compounds will expand to better understand the environmental fate and impact of new chemicals, from pharmaceuticals to agricultural products nih.gov.
Methodological Standardization: As these advanced techniques become more widespread, there will be a greater need for standardization of protocols and data analysis pipelines to ensure comparability and reproducibility across studies.
The ongoing evolution of analytical instrumentation, computational power, and innovative labeling strategies ensures that L-Phenylalanine (15N) will remain an indispensable tool for researchers seeking to unravel the complexities of nitrogen metabolism in biological and environmental systems.
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing L-Phenylalanine (15N) in metabolic tracer studies?
Methodological Answer:
Synthesis typically involves enzymatic or chemical incorporation of 15N isotopes into the amino acid backbone. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment at the labeled position (e.g., 15N chemical shift analysis) and mass spectrometry (MS) for isotopic purity verification. For reproducibility, protocols should include:
- Purity assessment : HPLC coupled with UV detection to ensure >98% chemical purity .
- Isotopic enrichment validation : 15N NMR (e.g., δ ~120–130 ppm for labeled amine groups) and high-resolution MS to quantify 15N abundance .
- Documentation : Full disclosure of synthesis steps, including solvent systems, catalysts, and purification methods, per guidelines for replicability .
Advanced: How can researchers address discrepancies in 15N tracer recovery rates across different experimental models (e.g., in vitro vs. in vivo systems)?
Methodological Answer:
Discrepancies often arise due to differences in metabolic compartmentalization or isotopic dilution. To resolve these:
- Controlled replicates : Use internal standards (e.g., 13C-labeled analogs) to normalize recovery rates .
- Model-specific corrections : Apply mathematical adjustments for isotopic dilution in vivo, such as the "tracer-to-tracee ratio" method .
- Cross-validation : Compare results with alternative techniques (e.g., gas chromatography-combustion-isotope ratio MS) to confirm tracer distribution .
Basic: What analytical techniques are most reliable for quantifying L-Phenylalanine (15N) in complex biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Key steps include:
- Sample preparation : Deproteinization via ultrafiltration or acid precipitation to isolate free amino acids .
- Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve 15N-labeled and unlabeled species .
- Quantification : Compare peak areas against a calibration curve generated with certified 15N-labeled standards .
Advanced: How should researchers design sampling schemes for 15N tracer studies to balance statistical power and practical constraints?
Methodological Answer:
Optimize sampling using:
- Stratified sampling : Divide ecosystems or tissues into homogeneous subunits (e.g., soil horizons, organelles) to reduce variance .
- Power analysis : Calculate sample size requirements based on expected effect size (e.g., 15N enrichment ≥2%) and acceptable Type I/II error rates .
- Time-series integration : Collect samples at critical metabolic timepoints (e.g., peak incorporation rates) to capture dynamic tracer fluxes .
Basic: What are the critical considerations for ensuring isotopic stability of L-Phenylalanine (15N) during long-term storage?
Methodological Answer:
- Storage conditions : Lyophilize samples and store at −80°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Stability testing : Periodically assess isotopic integrity via NMR or MS, especially after freeze-thaw cycles .
- Container selection : Use amber glass vials to minimize photodegradation .
Advanced: How can researchers reconcile conflicting data on 15N tracer incorporation rates in protein turnover studies?
Methodological Answer:
Conflicts may stem from methodological variability. Mitigate by:
- Standardizing protocols : Adopt consensus guidelines for pulse-chase durations, extraction buffers, and hydrolysis methods .
- Meta-analysis : Pool datasets from multiple studies using random-effects models to identify systemic biases .
- Error propagation analysis : Quantify uncertainties from sample preparation and instrument precision .
Basic: What are the best practices for incorporating L-Phenylalanine (15N) into cell culture studies?
Methodological Answer:
- Dosing strategy : Use tracer concentrations ≤10% of total media phenylalanine to avoid metabolic stress .
- Harvest timing : Align with logarithmic growth phases to maximize incorporation .
- Controls : Include unlabeled controls and blanks to correct for natural 15N abundance (~0.366%) .
Advanced: What computational tools are available for modeling 15N tracer dynamics in metabolic networks?
Methodological Answer:
- Flux balance analysis (FBA) : Tools like COBRApy integrate 15N tracer data to predict metabolic fluxes .
- Stochastic modeling : Platforms such as COPASI account for isotopic dilution in heterogeneous systems .
- Data repositories : Use public databases (e.g., MetaCyc) to validate model predictions against published 15N datasets .
Basic: How should researchers validate the absence of isotopic cross-contamination in 15N-labeled experiments?
Methodological Answer:
- Blank runs : Analyze unlabeled samples before and after labeled runs to detect carryover .
- Instrument calibration : Regularly tune MS detectors to distinguish 15N (m/z +1) from 13C (m/z +1.0034) .
- Spatial segregation : Dedicate lab areas and equipment (e.g., centrifuges) to labeled vs. unlabeled workflows .
Advanced: How can natural 15N abundance variations impact ecological studies using L-Phenylalanine (15N) as a tracer?
Methodological Answer:
- Baseline correction : Measure site-specific natural 15N levels in unlabeled controls .
- Isotope mixing models : Use Bayesian frameworks (e.g., MixSIAR) to partition tracer-derived and background 15N .
- Field controls : Deploy "tracer-free" plots to monitor abiotic 15N redistribution (e.g., leaching, volatilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
